molecular formula C10H8O4 B3036625 (e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid CAS No. 38489-70-2

(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid

Cat. No. B3036625
CAS RN: 38489-70-2
M. Wt: 192.17 g/mol
InChI Key: NWSIULATLGKZGF-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid, also known as EBDAA, is a common organic compound with a wide range of applications in scientific research. It has been used in a variety of studies, from laboratory experiments to biochemical research. EBDAA has the potential to be used in a variety of ways, from improving existing processes to uncovering new ones. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EBDAA.

Scientific Research Applications

Antimicrobial Activity

Benzo[d][1,3]dioxole gathered pyrazole derivatives, which can be synthesized from “(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid”, have shown excellent antimicrobial activity . These compounds have been evaluated for their in vitro antimicrobial activity, and some of them have shown excellent antifungal and antibacterial activity .

Synthesis of Bioactive Compounds

Benzo[d][1,3]dioxole is used as a valuable starting material for the synthesis of bioactive compounds . These compounds constitute a major class of naturally occurring compounds and interest in their chemistry continues unabated because of their wide range of biological and therapeutic properties .

Pharmacological Importance

A wide variety of heterocyclic compounds are considered to be pharmacologically important molecules . Compounds containing pyrazole moiety play a very important role in medicinal chemistry .

Anti-viral Activity

Compounds containing benzo[d][1,3]dioxole have shown anti-viral activity . This makes them valuable in the research and development of new antiviral drugs .

Anti-inflammatory Activity

Benzo[d][1,3]dioxole compounds have demonstrated anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases .

Anti-tumor Activity

Some compounds containing benzo[d][1,3]dioxole have shown anti-tumor activity . This indicates their potential use in cancer research and treatment .

Anti-depressant Activity

Compounds containing benzo[d][1,3]dioxole have shown anti-depressant activity . This suggests they could be used in the development of new treatments for depression .

Anti-hypertensive Activity

Benzo[d][1,3]dioxole compounds have demonstrated anti-hypertensive properties . This indicates potential applications in the treatment of hypertension .

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-5H,6H2,(H,11,12)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSIULATLGKZGF-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=CC=CC(=C2O1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(e)-3-(Benzo[d][1,3]dioxol-4-yl)acrylic acid

Synthesis routes and methods

Procedure details

A solution of ethyl 2,3-methylenedioxycinnamate (3.40 g) in methanol (25 mL) and water (5 mL) was treated with a solution of potassium hydroxide (4.3 g) in water (25 mL). The mixture was stirred overnight at room temperature before being concentrated in vacuo to half its original volume. The concentrate was then acidified with concentrated HCl to give 2,3-methylenedioxycinnamic acid as a colourless solid (2.81 g, 95%) which was collected by filtration and dried overnight under a vacuum.
Name
ethyl 2,3-methylenedioxycinnamate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.